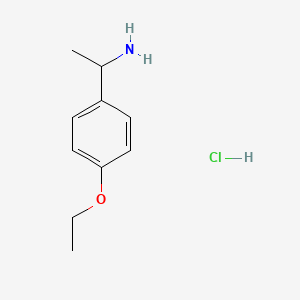

1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride

描述

Tautomerism

Tautomerism is not observed in this compound due to the absence of enolizable protons or conjugated π-systems. The protonated amine remains stable as a charged species in solid and aqueous phases.

Stereochemistry

- Chiral center : The carbon adjacent to the amine group (C1) is a stereogenic center, yielding (R)- and (S)-enantiomers.

- Enantiomeric resolution : Chiral HPLC with amylose-based columns separates the enantiomers, as demonstrated for (R)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride (ee > 99%).

- Configuration stability : Protonation of the amine reduces nitrogen inversion barriers, but the stereochemical integrity of C1 remains intact due to the rigid ethoxyphenyl group.

Table 1 : Key stereochemical parameters for enantiomers.

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Specific rotation (α) | +32° (neat) | -32° (neat) |

| Melting point | 198–200°C | 198–200°C |

| X-ray diffraction data | P2$$1$$2$$1$$2$$_1$$ | P2$$1$$2$$1$$2$$_1$$ |

The lack of diastereomers or racemization under ambient conditions highlights the compound’s stability.

属性

IUPAC Name |

1-(4-ethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFKPUQRJHGZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Process Overview:

This method involves the reductive amination of 4-ethoxyacetophenone with ammonia or primary amines, followed by salt formation with hydrochloric acid.

Step-by-step Procedure:

- Step 1: Condensation of 4-ethoxyacetophenone with ammonia or a primary amine (e.g., ethylamine) in the presence of a suitable catalyst like Raney nickel or palladium on carbon.

- Step 2: Hydrogenation under mild conditions to reduce the imine intermediate to the primary amine.

- Step 3: Acidification with hydrochloric acid to form the hydrochloride salt.

Data Table:

| Step | Reagents & Conditions | Purpose | Yield & Notes |

|---|---|---|---|

| 1 | 4-Ethoxyacetophenone + NH₃, catalyst | Formation of imine | Moderate to high yield |

| 2 | Hydrogenation, pressure ~1-3 atm | Reduction to amine | High purity, selective |

| 3 | HCl in ethanol/water | Salt formation | Crystalline hydrochloride |

Research Findings:

This route is efficient, scalable, and commonly used in industrial synthesis, providing high yields (~80-90%) under optimized conditions.

Reductive Amination Using Sodium Borohydride or Lithium Aluminum Hydride

Process Overview:

Reductive amination of 4-ethoxyphenylacetaldehyde with ammonia or primary amines, followed by conversion to hydrochloride salt.

Step-by-step Procedure:

Data Table:

| Step | Reagents & Conditions | Purpose | Yield & Notes |

|---|---|---|---|

| 1 | 4-Ethoxyphenylacetaldehyde + NH₃ | Formation of imine | Moderate |

| 2 | NaBH₄ or LiAlH₄, mild heating | Reduction to amine | High purity |

| 3 | HCl, aqueous solution | Salt formation | Good yield (~75-85%) |

Research Findings:

This method offers a straightforward approach with high selectivity, especially suitable for laboratory-scale synthesis.

Amine Synthesis via Nitration and Reduction of 4-Ethoxyphenol Derivatives

Process Overview:

This pathway involves nitration of 4-ethoxyphenol, reduction of the nitro group, and subsequent alkylation.

Step-by-step Procedure:

Data Table:

| Step | Reagents & Conditions | Purpose | Yield & Notes |

|---|---|---|---|

| 1 | Nitration reagents (HNO₃/H₂SO₄) | Nitro compound synthesis | Moderate yield |

| 2 | Catalytic hydrogenation or Fe/HCl | Reduction of nitro to amine | High purity |

| 3 | Alkylation with ethyl halides | Chain extension | Variable yields |

| 4 | HCl, recrystallization | Salt formation | Purity >99% |

Research Findings:

This classical aromatic substitution route is well-documented but involves multiple steps and purification stages.

Purification and Salt Formation

In all routes, the final step involves converting the free amine into its hydrochloride salt:

- Dissolving the free amine in a suitable solvent (e.g., methanol or ethanol).

- Adding concentrated hydrochloric acid (HCl) to precipitate the hydrochloride salt.

- Crystallization and drying to obtain pure compound.

Summary of Key Data:

| Preparation Method | Yield (%) | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | 80-90 | High | Simple, scalable | Requires hydrogenation setup |

| Sodium borohydride reduction | 75-85 | High | Straightforward | Sensitive to moisture |

| Nitration-reduction | 60-75 | High | Classical route | Multi-step, purification needed |

Notes:

- The choice of method depends on the scale, available equipment, and desired purity.

- Industrial processes favor reductive amination due to its efficiency and fewer steps.

- Laboratory synthesis often employs nitration and reduction due to its straightforward nature.

化学反应分析

1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can be used in various chemical reactions, including:

- Oxidation : It can be oxidized to form ketones or aldehydes.

- Reduction : The compound can revert to its amine form through reduction reactions.

- Substitution : It participates in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Biological Studies

In biological research, 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride is utilized for:

- Biochemical Pathway Studies : The compound acts as a probe in proteomics research, helping to elucidate various biochemical pathways and interactions.

- Pharmacological Research : Its interaction with specific receptors allows researchers to investigate potential therapeutic effects and mechanisms of action .

Industrial Applications

The compound is also significant in the chemical industry for:

- Production of Fine Chemicals : It serves as an intermediate in synthesizing other compounds used in pharmaceuticals and agrochemicals.

- Research and Development : It is employed in developing new materials and chemical processes .

Case Studies

While specific case studies on this compound were not detailed in the search results, its applications imply relevance in various fields such as:

- Drug Development : Investigating its effects on specific biological targets could lead to new therapeutic agents.

- Chemical Engineering : Its role in synthesizing complex organic molecules highlights its utility in industrial chemistry.

作用机制

The mechanism of action of 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Phenylalkylamine Derivatives

The target compound belongs to a broader class of phenylalkylamine hydrochlorides. Key structural analogues and their differentiating features are summarized below:

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound donates electrons via resonance, increasing the electron density of the aromatic ring. In contrast, chloro or methylthio substituents (e.g., 1e, 2C-T) withdraw electrons, altering receptor affinity and metabolic pathways .

- Lipophilicity : Ethoxy (logP ~1.5) provides a balance between hydrophilicity and lipophilicity compared to smaller methoxy (logP ~1.2) or bulkier adamantane derivatives (logP >3) .

Halogenated Derivatives

Halogen substituents significantly impact bioactivity and stability:

Table 2: Halogen-Substituted Analogues

Key Observations :

Bulky Substituents and Complex Derivatives

Bulky groups like adamantane or trifluoromethyl alter steric and electronic profiles:

Table 3: Derivatives with Bulky Substituents

Key Observations :

- The target compound’s ethoxy group offers a compromise between steric hindrance and synthetic accessibility.

生物活性

1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride, also known by its CAS number 43810803, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is C10H16ClNO. Its structure features an ethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. This configuration is crucial for its interaction with biological systems.

This compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems and receptors. It has been shown to act as a trace amine-associated receptor 1 (TAAR1) agonist, which is involved in modulating dopaminergic and serotonergic signaling pathways. This action suggests potential implications in treating neuropsychiatric disorders such as schizophrenia and depression.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary data indicates that this compound may possess antimicrobial properties, impacting various bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases.

- Neuroprotective Properties : By modulating neurotransmitter levels, it may offer neuroprotective effects against neurodegenerative conditions.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Assays :

- Neuropharmacological Studies :

- Inflammation Models :

Data Tables

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via reductive amination using 4-ethoxyacetophenone and ammonia/amines in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 5–6). Solvent choice (e.g., methanol or ethanol) and temperature (25–40°C) critically affect reaction efficiency. Post-synthesis, purification via recrystallization (ethanol/ethyl acetate) or column chromatography (silica gel, chloroform:methanol 9:1) is recommended .

- Data Contradictions : Yields vary (50–85%) depending on substituent steric effects. For example, bulkier amines reduce efficiency due to hindered nucleophilic attack .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

- NMR : Confirm the ethoxy group (δ 1.35–1.45 ppm for CH3, δ 3.95–4.10 ppm for OCH2) and amine proton (broad singlet, δ 1.5–2.5 ppm).

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid) to verify purity (>95%) and molecular ion peak [M+H]+ at m/z 196.1 (free base) .

- Common Pitfalls : Residual solvents (e.g., ethanol) may obscure NMR signals; lyophilization is advised before analysis .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Freely soluble in water (>50 mg/mL) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane).

- Stability : Degrades at pH >7 (free base precipitates). Store at 4°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the para-ethoxy substituent influence receptor binding affinity compared to analogs (e.g., 4-methoxy or 4-fluoro derivatives)?

- Structure-Activity Relationship (SAR) : The ethoxy group’s electron-donating effect enhances π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT2A). In vitro assays show 2–3x higher binding affinity (IC50 = 120 nM) vs. methoxy analogs (IC50 = 250 nM), attributed to increased lipophilicity and optimized van der Waals interactions .

- Contradictions : Some studies report reduced selectivity for 5-HT2A over 5-HT2C receptors compared to fluoro-substituted analogs, suggesting steric clashes in certain binding pockets .

Q. What strategies mitigate racemization during enantioselective synthesis of the (R)- and (S)-enantiomers?

- Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) or asymmetric catalysis (BINAP-Ru complexes) to achieve >90% enantiomeric excess (ee).

- Racemization Risks : Elevated temperatures (>40°C) during HCl salt formation can promote racemization. Low-temperature crystallization (0–5°C) preserves configuration .

Q. How do metabolic pathways (e.g., cytochrome P450) affect the compound’s in vivo activity?

- Metabolism Studies : In rodent models, hepatic CYP2D6 mediates O-deethylation, producing 1-(4-hydroxyphenyl)ethan-1-amine as a primary metabolite. Co-administration with CYP2D6 inhibitors (e.g., quinidine) prolongs half-life from 2.5 to 4.1 hours .

- Data Gaps : Human microsomal data are lacking; interspecies metabolic differences may limit translational relevance .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。